4-(Allyloxy)-3-ethoxybenzaldehyde
Overview
Description
The compound 4-(Allyloxy)-3-ethoxybenzaldehyde is a chemical derivative of benzaldehyde, which is structurally related to other compounds studied in the field of organic chemistry. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics and potential reactivity. For instance, the study of 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, provides a basis for understanding the spectroscopic and quantum chemical properties that could be relevant to 4-(Allyloxy)-3-ethoxybenzaldehyde as well .
Synthesis Analysis
The synthesis of related compounds, such as 4-alkyl-3,5-dimethoxybenzaldehydes, involves regioselective reductive alkylation, which could potentially be adapted for the synthesis of 4-(Allyloxy)-3-ethoxybenzaldehyde . Additionally, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde through O-alkylation and Vilsmeier-Hack (V-H) reactions with high yield suggests a possible synthetic route for the target compound by modifying the starting materials and reaction conditions .
Molecular Structure Analysis
Spectroscopic and quantum chemical investigations, such as those performed on 4-hexyloxy-3-methoxybenzaldehyde, could be applied to 4-(Allyloxy)-3-ethoxybenzaldehyde to determine its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties like HOMO-LUMO analysis and molecular electrostatic potential (MEP) . These analyses are crucial for understanding the molecular structure and predicting the reactivity of the compound.
Chemical Reactions Analysis
The electrochemical behavior of related compounds, such as 3,4-dihydroxybenzaldehyde, provides insights into the types of reactions that 4-(Allyloxy)-3-ethoxybenzaldehyde might undergo, such as methoxylation or dimerization under specific conditions . Furthermore, the synthesis of benzofurans from 2-allyloxy-3-methoxybenzaldehyde indicates that allyloxy-substituted benzaldehydes can participate in cyclization reactions, which could be relevant for the target compound .
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 4-(Allyloxy)-3-ethoxybenzaldehyde are not directly reported in the provided papers, the studies on similar compounds can be used to infer certain properties. For example, the high yield synthesis of 4-benzyloxy-2-methoxybenzaldehyde suggests that the target compound might also be synthesized with good efficiency under optimized conditions . The spectroscopic data from related compounds can help predict the UV-vis, IR, and NMR spectra of 4-(Allyloxy)-3-ethoxybenzaldehyde .
Scientific Research Applications
Molecular Interactions and Vibrational Relaxation
Research on similar compounds, such as 3-phenoxybenzaldehyde and 4-ethoxybenzaldehyde, involved analyzing molecular interactions in different solvents using Raman spectroscopy. This study highlighted the importance of molecular interactions and vibrational relaxation phenomena in these substances (Ramakrishnan et al., 2009).
Vibrational Dynamics in Solid State
Another study provided insights into the vibrational dynamics of 4-ethoxybenzaldehyde in the solid state through Inelastic Neutron Scattering (INS) spectroscopy and periodic DFT calculations. This research is critical for understanding the physical properties of these compounds at a molecular level (Ribeiro-Claro et al., 2021).
Anticancer Activity
A study involving a compound synthesized using 4-allyloxy-3-methoxybenzaldehyde demonstrated cytotoxic activity against certain cancer cells. This indicates the potential application of similar compounds in cancer research and treatment (Sayekti et al., 2021).
Crystal Structure and Chemical Synthesis
Research on compounds like 4-ethoxybenzaldehyde has involved studying their crystal structures and conducting chemical synthesis for various applications. Such studies contribute to our understanding of these compounds' structural properties and potential uses in synthetic chemistry (Shi et al., 2008).
Solid Phase Organic Synthesis
Benzaldehyde derivatives, including those similar to 4-(allyloxy)-3-ethoxybenzaldehyde, have been investigated as linkers for solid phase organic synthesis. This research is vital for developing new methods in organic synthesis and drug development (Swayze, 1997).
Spectroscopic and Quantum Chemical Investigations
Studies involving derivatives of benzaldehyde, like 4-hexyloxy-3-methoxybenzaldehyde, used spectroscopic and quantum chemical methods to understand their molecular properties. These investigations are crucial for comprehending the electronic and structural characteristics of similar compounds (Abbas et al., 2016).
Chemoselective Benzylation and Allylation
Research on the chemoselective benzylation and allylation of benzaldehyde derivatives, like 4-nitrobenzaldehyde, is essential for the development of new chemical reactions and synthesis methods. This can lead to the creation of novel compounds with diverse applications (Zha et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-4-prop-2-enoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYGKIUUKNSJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393315 | |
Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-ethoxybenzaldehyde | |
CAS RN |
225939-36-6 | |
Record name | 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225939-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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